molecular formula C22H18N4O4S B3398084 (E)-propyl 4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate CAS No. 1021230-78-3

(E)-propyl 4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate

Cat. No.: B3398084
CAS No.: 1021230-78-3
M. Wt: 434.5 g/mol
InChI Key: ZEQZOZRJDBHFCQ-GHRIWEEISA-N
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Description

(E)-Propyl 4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate is a synthetic organic compound characterized by a thiazole core substituted with a 4-nitrophenyl group, a cyano-vinylamino linker, and a propyl benzoate ester.

Properties

IUPAC Name

propyl 4-[[(E)-2-cyano-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4S/c1-2-11-30-22(27)16-3-7-18(8-4-16)24-13-17(12-23)21-25-20(14-31-21)15-5-9-19(10-6-15)26(28)29/h3-10,13-14,24H,2,11H2,1H3/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQZOZRJDBHFCQ-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-propyl 4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazole Ring: This can be achieved by reacting 4-nitrobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide.

    Vinylation: The thiazole derivative is then subjected to a Knoevenagel condensation with cyanoacetic acid or its ester to introduce the vinyl group.

    Esterification: The final step involves esterification with propanol in the presence of an acid catalyst like sulfuric acid to form the propyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

(E)-propyl 4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (E)-propyl 4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate can be used as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology and Medicine

This compound may exhibit biological activity due to its structural features. It could be investigated for potential use as an antimicrobial or anticancer agent. The presence of the thiazole ring and nitrophenyl group suggests it might interact with biological targets such as enzymes or receptors.

Industry

In materials science, this compound could be used in the development of new polymers or as a component in organic electronic devices due to its conjugated system, which may exhibit interesting electronic properties.

Mechanism of Action

The mechanism of action of (E)-propyl 4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate would depend on its specific application. In a biological context, it might interact with cellular targets such as enzymes, disrupting their normal function. The nitrophenyl group could be involved in electron transfer reactions, while the thiazole ring might facilitate binding to specific proteins.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Core Heterocycle Substituent on Phenyl Ring Linker Group Terminal Functional Group Reference
(E)-Propyl 4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate (Target Compound) Thiazole 4-Nitro Cyano-vinylamino Propyl benzoate ester N/A
4-[[(E)-2-cyano-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]ethenyl]amino]benzamide Thiazole 4-Isobutyl Cyano-vinylamino Benzamide
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Pyridazine None Phenethylamino Ethyl benzoate ester
I-6273 (Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) Isoxazole 5-Methyl Phenethylamino Ethyl benzoate ester

Key Differences and Implications

Heterocyclic Core Variations

  • Thiazole vs. Pyridazine/Isoxazole: The target compound’s thiazole core (containing sulfur and nitrogen) differs from pyridazine (two adjacent nitrogen atoms) in I-6230 and isoxazole (oxygen and nitrogen) in I-6273. Thiazoles are known for their aromatic stability and role in bioactive molecules (e.g., vitamins, antibiotics), whereas pyridazines and isoxazoles often exhibit distinct electronic profiles and binding affinities .

Substituent Effects

  • Nitro vs. In contrast, the 4-isobutyl substituent in the benzamide analogue () is electron-donating, which may increase hydrophobicity and alter solubility .
  • Methyl vs. Nitro : Methyl groups (e.g., in I-6273) provide steric bulk without significant electronic effects, while nitro groups can participate in resonance interactions, affecting conjugation across the molecule .

Functional Group Modifications

  • Ester vs. Amide : The propyl benzoate ester in the target compound is less polar than the benzamide group in its analogue (). Esters are more lipophilic, which could influence membrane permeability in biological systems, whereas amides engage in stronger hydrogen bonding .
  • Ethyl vs. Propyl Esters : The ethyl esters in compounds (e.g., I-6230) may offer slightly higher solubility in aqueous media compared to the longer propyl chain in the target compound .

Computational and Structural Insights

While direct experimental data (e.g., biological activity, solubility) are unavailable in the provided evidence, theoretical comparisons can be inferred:

  • Conformational Flexibility: Phenethylamino linkers () may allow greater rotational freedom than the rigid cyano-vinylamino linker in the target compound, influencing binding kinetics .
  • Crystallographic Refinement : Software like SHELXL () and wavefunction analyzers like Multiwfn () could elucidate structural details (e.g., bond lengths, charge distribution) to further differentiate these compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-propyl 4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate
Reactant of Route 2
Reactant of Route 2
(E)-propyl 4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate

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